molecular formula C6H15NO B6273769 1-(dimethylamino)butan-2-ol CAS No. 34487-37-1

1-(dimethylamino)butan-2-ol

Cat. No. B6273769
CAS RN: 34487-37-1
M. Wt: 117.2
InChI Key:
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Description

“1-(dimethylamino)butan-2-ol” is an organic compound with both amine and alcohol substituents . It is a tertiary amine, which is a dimethylamino-alcohol .


Synthesis Analysis

The synthesis of “1-(dimethylamino)butan-2-ol” involves several steps. One of the methods includes the preparation of tapentadol, where this compound is used as an intermediate . Another method involves a novel stereospecific synthesis, which is used in the synthesis of tapentadol .


Molecular Structure Analysis

The molecular formula of “1-(dimethylamino)butan-2-ol” is C6H15NO . Its average mass is 117.189 Da and its monoisotopic mass is 117.115364 Da .


Chemical Reactions Analysis

The chemical reactions involving “1-(dimethylamino)butan-2-ol” are complex. For instance, butan-2-ol can undergo dehydration to form different alkenes . The mechanism involves three stages: the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .

Scientific Research Applications

Pharmaceutical Testing

“1-(dimethylamino)butan-2-ol” is available for purchase for use in pharmaceutical testing . It is used as a high-quality reference standard to ensure accurate results in pharmaceutical research .

Analytical Chemistry

The compound is also mentioned in relation to various analytical techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for analyzing chemical compounds in research settings, and “1-(dimethylamino)butan-2-ol” may be used as a standard or reagent in these contexts .

Safety and Hazards

The safety data sheet for a similar compound, 2-butanol, suggests that it is flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dimethylamino)butan-2-ol involves the reaction of 2-butanone with dimethylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-butanone", "dimethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Mix 2-butanone and dimethylamine in methanol and water solution.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and add sodium borohydride slowly with stirring.", "Step 4: Allow the reaction to proceed for several hours.", "Step 5: Quench the reaction with water and extract the product with an organic solvent.", "Step 6: Purify the product by distillation or chromatography." ] }

CAS RN

34487-37-1

Product Name

1-(dimethylamino)butan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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